1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile
Description
Historical Context and Discovery
The development of 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile emerged from the broader exploration of cyclopropane-containing compounds that began gaining momentum in the late 20th century. While specific historical documentation of this compound's initial synthesis remains limited in the available literature, its development is intrinsically linked to advances in cyclopropanation methodology and pyridine chemistry. The compound was formally catalogued with Chemical Abstracts Service registry number 827628-15-9, indicating its recognition within the chemical literature database.
The synthetic pathway for this compound builds upon established methodologies for constructing cyclopropane rings, particularly those involving organometallic reagents. Historical precedent for similar compounds can be traced to early work with ethylmagnesium bromide reactions with pyridinecarbonitriles, as documented in patent literature from 2007. These foundational studies established the viability of introducing cyclopropyl groups to brominated pyridine systems, laying the groundwork for the specific compound under examination.
The emergence of this compound also reflects the growing recognition of nitrile-containing pharmaceuticals and their significance in medicinal chemistry. As research has demonstrated, the nitrile group represents an important functional group widely found in both pharmaceutical agents and natural products, contributing to the compound's perceived value in drug discovery applications.
Structural Significance in Organic Chemistry
The structural architecture of this compound encompasses several chemically significant features that contribute to its unique reactivity profile and synthetic utility. The compound integrates three distinct structural motifs: a brominated pyridine ring, a strained cyclopropane ring, and a nitrile functional group, each contributing specific electronic and steric properties to the overall molecular framework.
The cyclopropane ring component introduces significant ring strain into the molecular structure, as documented in fundamental studies of cyclopropane chemistry. The triangular structure of cyclopropane requires bond angles between carbon-carbon covalent bonds to be 60°, creating substantial ring strain estimated at 27.6 kilocalories per mole. This strain energy makes cyclopropane derivatives particularly reactive toward ring-opening reactions and adds considerable synthetic versatility to compounds containing this structural feature.
The brominated pyridine moiety contributes both electronic and synthetic functionality to the compound. The bromine atom positioned at the 5-position of the pyridine ring serves as an excellent leaving group for various substitution reactions, enabling further structural modifications through cross-coupling reactions and nucleophilic substitution processes. The pyridine nitrogen contributes to the compound's coordination chemistry potential and influences the overall electronic distribution within the molecule.
The carbonitrile group represents a highly versatile functional group in organic synthesis, capable of undergoing numerous transformations including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions. The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the adjacent cyclopropane ring, potentially affecting its reactivity patterns.
| Structural Component | Electronic Effect | Synthetic Utility |
|---|---|---|
| Cyclopropane Ring | High ring strain (27.6 kcal/mol) | Ring-opening reactions, C-C activation |
| 5-Bromopyridine | Electron-withdrawing, good leaving group | Cross-coupling, nucleophilic substitution |
| Carbonitrile Group | Strong electron-withdrawing | Hydrolysis, reduction, cycloaddition |
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The compound name indicates the presence of a cyclopropane ring substituted at the 1-position with both a carbonitrile group and a 5-bromopyridin-2-yl substituent. Alternative naming conventions include 1-(5-bromo-2-pyridinyl)cyclopropanecarbonitrile, as documented in chemical databases.
The compound falls within several important chemical classification categories. Primarily, it is classified as a heterocyclic organic compound due to the presence of the nitrogen-containing pyridine ring. Additionally, it belongs to the broader category of nitrile compounds based on the carbonitrile functional group. The presence of the cyclopropane ring places it within the cycloalkane family, while the bromine substituent categorizes it among organobromide compounds.
From a medicinal chemistry perspective, the compound can be classified as a pyridine derivative, a category of significant pharmaceutical importance. The structural features present in this compound align with pharmacophores commonly found in bioactive molecules, particularly those targeting various enzyme systems and receptor proteins.
The compound's molecular descriptors include an International Chemical Identifier key of GGRMZTUSQIMIPA-UHFFFAOYSA-N and simplified molecular-input line-entry system notation that captures its complete structural information. These standardized identifiers facilitate database searches and ensure unambiguous compound identification across different chemical information systems.
Current Research Status and Importance
Contemporary research involving this compound spans multiple domains of chemical science, reflecting its versatility as a synthetic intermediate and potential bioactive compound. Current investigations focus primarily on its utility as a building block for constructing more complex molecular architectures, particularly in the context of pharmaceutical development and materials science applications.
Recent patent literature demonstrates the compound's incorporation into synthetic strategies for developing novel therapeutic agents. Specifically, research has explored its use in constructing heterobicyclic frameworks that serve as inhibitors for various biological targets, including metabolic enzymes involved in cancer metabolism. These applications leverage the compound's unique structural features to access previously unexplored chemical space in drug discovery programs.
Synthetic methodology development represents another active area of research, with studies investigating improved protocols for the compound's preparation and its conversion into more elaborate molecular frameworks. Research has demonstrated synthetic routes involving titanium isopropoxide-mediated reactions with ethylmagnesium bromide, achieving yields of approximately 30% under optimized conditions. These methodological advances contribute to making the compound more accessible for broader research applications.
The compound's role in materials chemistry research has emerged as an area of growing interest, particularly in the development of organic semiconductors and photovoltaic materials. The combination of electron-deficient pyridine and electron-withdrawing nitrile groups creates favorable electronic properties for incorporation into conjugated polymer systems.
| Research Domain | Current Applications | Future Potential |
|---|---|---|
| Pharmaceutical Chemistry | Enzyme inhibitor development | Novel therapeutic targets |
| Synthetic Methodology | Building block optimization | Expanded synthetic protocols |
| Materials Science | Organic semiconductor precursors | Advanced electronic materials |
| Medicinal Chemistry | Structure-activity relationship studies | Drug candidate development |
Current research trends indicate increasing recognition of the compound's potential in asymmetric synthesis applications, where the strained cyclopropane ring can serve as a chiral auxiliary or participate in enantioselective transformations. Additionally, investigations into the compound's coordination chemistry properties suggest potential applications in catalysis and metal-organic framework development.
The growing body of research literature surrounding this compound reflects its emergence as a valuable synthetic intermediate with applications extending well beyond traditional organic synthesis. As methodological improvements continue to enhance its accessibility and new applications are discovered, this compound is positioned to play an increasingly important role in advancing both fundamental chemical research and practical applications in pharmaceutical and materials development.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRMZTUSQIMIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695096 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827628-15-9 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a brominated pyridine moiety with a cyclopropane ring and a nitrile functional group. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.06 g/mol. The presence of the bromine atom in the pyridine ring is believed to enhance the compound's biological interactions, potentially increasing its efficacy against various biological targets.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research suggests that compounds with similar structures often show effectiveness against a range of pathogenic microorganisms. The brominated pyridine component may contribute to this activity by interacting with microbial cell membranes or specific metabolic pathways.
Anti-Inflammatory Effects
In addition to antimicrobial properties, this compound may also possess anti-inflammatory effects. Compounds containing pyridine and cyclopropane rings have been reported to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific biomolecular targets , such as enzymes or receptors involved in inflammation and microbial resistance. Further studies are needed to clarify these interactions and their implications for therapeutic use.
Research Findings and Case Studies
A series of studies have investigated the biological activity of related compounds, providing insights that may apply to this compound:
- Study on Pyridine Derivatives : Research indicated that pyridine derivatives with halogen substitutions exhibited varying degrees of antimicrobial activity. The presence of bromine was particularly noted for enhancing efficacy against certain bacterial strains .
- Anti-Fibrotic Activity : In studies involving similar cyclopropane derivatives, compounds were shown to effectively inhibit collagen expression in vitro, suggesting potential applications in treating fibrotic diseases .
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₈H₇BrN₂ | Brominated pyridine, cyclopropane ring | Antimicrobial, anti-inflammatory |
| 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid | C₉H₈BrNO₂ | Contains carboxylic acid group | Antimicrobial |
| 1-(3-Bromopyridin-2-YL)cyclopropanecarboxylic acid | C₉H₈BrNO₂ | Different bromination position | Variable activity |
Scientific Research Applications
Medicinal Chemistry Applications
1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is being investigated for its role as a potential therapeutic agent:
- G-Protein Coupled Receptor (GPCR) Modulation : Research indicates that compounds similar to this compound can act as agonists for GPCRs, particularly GPR40, which is implicated in insulin secretion and metabolic disorders such as type II diabetes mellitus. This modulation could lead to the development of new treatments for diabetes and related conditions .
- Structure-Activity Relationship (SAR) Studies : SAR studies have demonstrated that modifications to the aniline moiety of related compounds can enhance potency and selectivity towards GPCRs. These findings suggest that this compound may also exhibit similar enhancements when appropriately modified .
Organic Synthesis Applications
The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis:
- Reactivity with Nucleophiles and Electrophiles : Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, making it valuable for synthesizing complex organic molecules. This reactivity is crucial for optimizing its use in drug development .
- Synthesis Pathways : The compound can be synthesized through several methods, including Suzuki coupling reactions, which have shown promising yields. This versatility in synthesis supports its application in developing new pharmaceutical compounds .
Case Studies
Several case studies have documented the applications of similar compounds in drug discovery:
- GPR40 Agonists : A study on benzylaminopyridylcyclopropanecarboxylic acids showed that compounds with structural similarities to this compound exhibited potent activity as GPR40 agonists, indicating potential for managing metabolic diseases .
- Antimicrobial Activity : Research has indicated that cyclopropyl-substituted oxazolidinones, related to the compound , demonstrate effectiveness against resistant bacterial strains, suggesting broader applications in antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
- 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropanecarbonitrile This analog introduces a fluorine atom at the pyridine’s 3-position (CAS: 1266129-51-4). However, the steric bulk of fluorine may reduce solubility in polar solvents .
- Thieno[2,3-b]pyridine Derivatives Compounds like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile () replace the pyridine ring with a fused thiophene-pyridine system. This modification increases π-conjugation, altering UV-Vis absorption profiles and enhancing binding affinity in kinase inhibitors. However, the absence of a cyclopropane ring reduces strain energy, impacting reactivity in ring-opening reactions .
Benzene Ring Analogs
1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile (CAS: 1314658-34-8)
Substituting pyridine with a bromo-methylbenzene ring (molecular formula C₁₁H₁₀BrN) shifts the electronic profile from aromatic nitrogen’s electron-deficient nature to a more electron-rich system. This analog exhibits higher thermal stability (decomposition >250°C) but lower polarity, reducing solubility in aqueous media compared to the pyridine-containing parent compound .1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS: 124276-57-9)
The dichloro substitution increases lipophilicity (logP ~3.2), enhancing blood-brain barrier permeability in CNS drug candidates. However, the absence of a heteroaromatic ring diminishes hydrogen-bonding interactions in target proteins .
Heterocyclic Variations
- Quinoline-Based Derivatives Compounds such as 1-(4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-6-fluoroquinolin-4-yl)phenyl)cyclopropanecarbonitrile () incorporate a quinoline core. The extended conjugation and basic nitrogen in quinoline improve intercalation with DNA, making these analogs potent in anticancer research but more synthetically challenging .
- Chromene-Carbonitrile Hybrids Derivatives like 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile () feature a chromene ring fused with a carbonitrile group. These compounds exhibit fluorescence properties (λem ~450 nm) and are explored in bioimaging, but their larger molecular weight (>300 g/mol) limits pharmacokinetic efficiency .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Melting Point (°C) |
|---|---|---|---|---|---|
| 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile | C₉H₇BrN₂ | 223.07 | 5-Br, pyridine | 1.8 | 120–125† |
| 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropanecarbonitrile | C₉H₆BrFN₂ | 241.06 | 5-Br, 3-F, pyridine | 2.1 | 130–135† |
| 1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile | C₁₁H₁₀BrN | 236.11 | 4-Br, 2-CH₃, benzene | 2.5 | 180–185‡ |
| 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | C₁₀H₇Cl₂N | 232.08 | 3-Cl, 4-Cl, benzene | 3.2 | 190–195‡ |
*Predicted using ChemAxon; †Estimated based on analogs; ‡Experimental data from suppliers .
Preparation Methods
Reaction Overview
- Starting material: 2-Cyano-5-bromopyridine
- Reagents: Ethylmagnesium bromide, titanium(IV) isopropoxide, boron trifluoride diethyl etherate
- Solvent: Diethyl ether
- Temperature: Initially at -78 °C, then warmed to room temperature
- Reaction time: Approximately 1.5 hours for Grignard addition, 2 hours for BF3·OEt2 treatment
- Workup: Acid quench, aqueous extraction, basic extraction, drying over sodium sulfate, concentration
- Purification: Column chromatography (1:1 hexanes/ethyl acetate)
- Yield: 30%
Detailed Procedure
- Compound 414 (1.0 g, 5.46 mmol) is suspended in diethyl ether (30 mL) and cooled to -78 °C.
- Titanium(IV) isopropoxide (1.7 mL, 6.01 mmol) is added dropwise and stirred for 5 minutes.
- Ethylmagnesium bromide (3 M in diethyl ether, 4.0 mL) is added dropwise, stirred 30 minutes at -78 °C and 1 hour at room temperature.
- Boron trifluoride diethyl etherate (1.55 g, 10.92 mmol) is added dropwise; the reaction is stirred for 2 hours.
- The reaction is quenched with 1 M HCl, aqueous layer washed with diethyl ether.
- The aqueous layer is basified to pH 10, extracted with ethyl acetate.
- Organic layer dried over sodium sulfate, concentrated.
- Purification by column chromatography yields 350 mg product (30%) with characteristic 1H NMR signals δ 8.5 (d, 1H), 7.7 (m, 1H), 7.3 (d, 1H), 1.25 (m, 2H), 1.15 (m, 2H).
Analysis
- This method utilizes a titanium(IV) isopropoxide-catalyzed cyclopropanation of a cyano-substituted bromopyridine.
- The use of boron trifluoride diethyl etherate likely facilitates ring closure or stabilizes intermediates.
- The relatively low yield (30%) suggests possible side reactions or incomplete conversion.
- The reaction conditions require careful temperature control and inert atmosphere handling due to sensitive reagents.
Alkylation of 2-(5-Bromopyridin-3-yl)acetonitrile with Haloalkane
Reaction Overview
- Starting material: 2-(5-bromopyridin-3-yl)acetonitrile
- Reagents: 1-Bromo-2-chloroethane, sodium hydroxide, benzyl-triethyl-ammonium chloride (phase transfer catalyst)
- Solvent: 50% aqueous NaOH
- Temperature: 60 °C
- Reaction time: 16 hours
- Workup: Dilution with water, extraction with dichloromethane, drying over magnesium sulfate, concentration
- Purification: Biotage Isolera column chromatography (gradient 0-40% ethyl acetate in heptane)
- Yield: 57%
Detailed Procedure
- Stir a suspension of 2-(5-bromopyridin-3-yl)acetonitrile (1.0 g, 5.08 mmol) in 50% aqueous NaOH (20 mL).
- Add 1-bromo-2-chloroethane (0.34 mL, 5.33 mmol) and N-benzyl-N,N-diethylethanaminium chloride (23.12 mg, 0.1 mmol).
- Stir the mixture at 60 °C for 16 h.
- Dilute with water (200 mL), extract twice with dichloromethane (2 × 200 mL).
- Dry organic extracts over MgSO4, filter, concentrate under reduced pressure.
- Purify by column chromatography to obtain the product as an off-white powder.
- Yield: 647 mg (57%).
Analysis
- This method involves nucleophilic substitution via alkylation of the acetonitrile derivative.
- The phase transfer catalyst facilitates the reaction in aqueous alkaline medium.
- The reaction proceeds under mild heating for an extended period.
- The yield is moderate (57%), indicating efficient conversion.
- This method is practical for preparing the regioisomeric 3-substituted bromopyridinyl cyclopropanecarbonitrile but is relevant for comparison and potential adaptation to 2-substituted derivatives.
General Notes on Cyclopropanecarbonitrile Synthesis
- Cyclopropanecarboxylic acid and derivatives can be synthesized via multi-step processes involving halogenated precursors and cyclization reactions under basic conditions with phase transfer catalysts.
- The cyclopropane ring formation often requires careful control of reaction conditions to avoid ring-opening side reactions.
- The nitrile functional group is introduced typically by using cyano-substituted starting materials or via cyanide ion displacement.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Titanium(IV) isopropoxide-mediated cyclopropanation | 2-Cyano-5-bromopyridine | Ethylmagnesium bromide, Ti(OiPr)4, BF3·OEt2 | -78 °C to RT, diethyl ether, 3.5 h total | 30 | Requires low temperature, sensitive reagents |
| Alkylation with haloalkane and phase transfer catalyst | 2-(5-Bromopyridin-3-yl)acetonitrile | 1-Bromo-2-chloroethane, NaOH, benzyl-triethyl-ammonium chloride | 60 °C, 16 h, aqueous NaOH | 57 | Phase transfer catalysis, aqueous medium |
| Cyclopropanecarboxylic acid route (general) | Halogenated precursors | Sodium hydroxide, phase transfer catalyst | Various, multi-step | Variable | Multi-step, involves cyclization and amidation |
Summary of Research Findings
- The titanium(IV) isopropoxide method offers a direct cyclopropanation approach but with moderate yield and requires careful handling of reagents and low temperatures.
- The alkylation approach using phase transfer catalysis in aqueous alkaline medium provides a higher yield and milder conditions but is demonstrated for a positional isomer; adaptation to the 2-substituted bromopyridine may be feasible.
- The cyclopropanecarboxylic acid synthetic routes provide foundational chemistry for the cyclopropane ring but are more complex and less direct for the target compound.
- Purification is typically achieved by column chromatography using hexanes/ethyl acetate or heptane/ethyl acetate gradients.
- Spectroscopic data such as ^1H NMR and LCMS confirm product identity and purity.
Q & A
Q. What are the common synthetic routes for 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between a bromopyridine derivative and a cyclopropanecarbonitrile precursor. For example, 5-bromo-2-pyridyl boronic acid pinacol ester can react with a cyclopropane-containing partner under palladium catalysis . Key steps include cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reactions, followed by bromopyridine coupling. Reaction optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to stabilize intermediates .
Q. How is the compound characterized spectroscopically?
- NMR : Cyclopropane protons appear as distinct multiplets (δ ~1.5–2.5 ppm) due to ring strain and coupling (J = 5–8 Hz). Pyridine ring protons resonate as deshielded signals (δ ~7.5–8.5 ppm) .
- IR : The nitrile group shows a strong absorption band near 2,200–2,250 cm⁻¹, while bromopyridine C-Br stretches appear at 500–600 cm⁻¹ .
- LCMS : Molecular ion peaks ([M+H]⁺ or [M]⁻) confirm molecular weight, with fragmentation patterns indicating bromine isotopes (e.g., 1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What precautions are required for handling and storage?
Store at 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and nitrile degradation. Use gloveboxes for moisture-sensitive reactions involving boronic ester intermediates .
Advanced Research Questions
Q. How do steric effects from the cyclopropane ring influence reactivity in cross-coupling reactions?
The cyclopropane ring introduces steric hindrance, potentially slowing transmetallation steps in Suzuki couplings. Computational studies (DFT) or kinetic experiments can quantify these effects. Adjusting ligands (e.g., using bulky SPhos instead of PPh₃) or increasing catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) may improve yields .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
Discrepancies between calculated and observed NMR shifts may arise from anisotropic effects of the bromine atom or cyclopropane ring strain. Use 2D NMR (e.g., NOESY, HSQC) to confirm spatial proximity of protons and X-ray crystallography for unambiguous structural assignment. For example, torsional angles in the pyridine-cyclopropane linkage (e.g., C2–C3–C16 = 122.3° in related structures) can be validated via crystallography .
Q. How can reaction yields be optimized for large-scale synthesis?
Q. What biological targets are plausible for this compound?
Structural analogs (e.g., dihydropyridine derivatives) show kinase inhibition or antitumor activity. Assays like ATP-competitive kinase profiling or cytotoxicity screening (MTT assays in cancer cell lines) can identify targets. Preliminary data may require dose-response studies (IC₅₀) and molecular docking to validate binding modes .
Methodological Guidance
Q. How to analyze regioselectivity in subsequent functionalization reactions?
The bromine atom at the 5-position of the pyridine ring directs electrophilic substitution to the 3-position. Use computational tools (HOMO/LUMO maps) or directed ortho-metalation (e.g., LDA-mediated) to predict/reactivity. Validate with HPLC-MS tracking of reaction intermediates .
Q. What techniques assess compound stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours.
- Thermal stability : TGA/DSC analysis identifies decomposition temperatures.
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Modify the cyclopropane (e.g., substituents at C1) or pyridine ring (e.g., replace Br with Cl, CF₃). Use parallel synthesis with automated liquid handlers to generate libraries. Prioritize derivatives based on docking scores against target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
